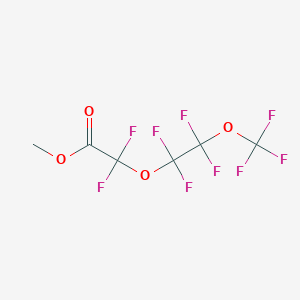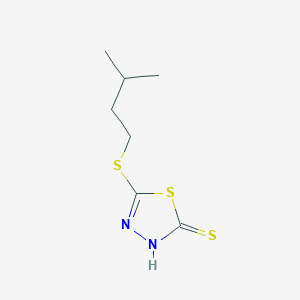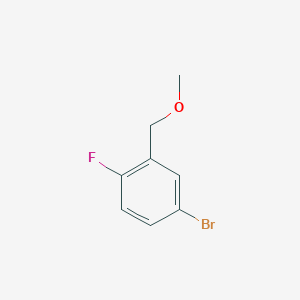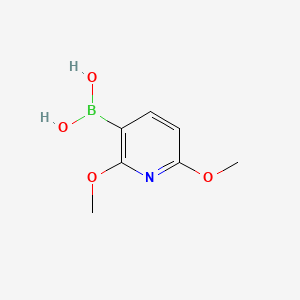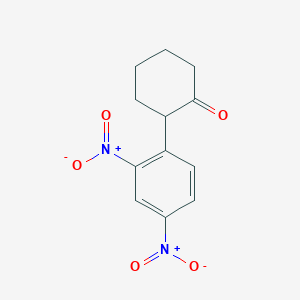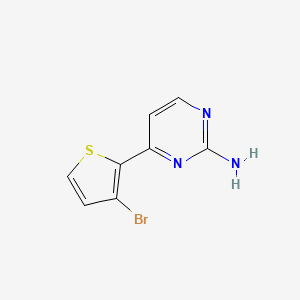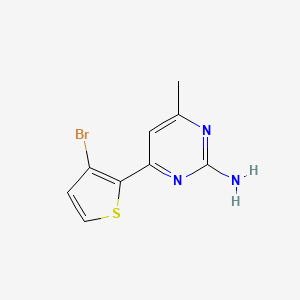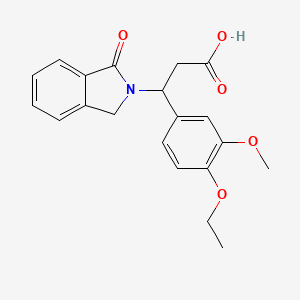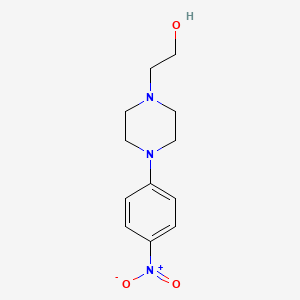
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
概述
描述
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-nitrophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrophenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. A catalyst, such as potassium carbonate, may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound .
化学反应分析
Types of Reactions
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-(4-Nitrophenyl)piperazin-1-yl)acetaldehyde or 2-(4-(4-Nitrophenyl)piperazin-1-yl)acetic acid.
Reduction: 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学研究应用
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold for binding to receptors or enzymes, modulating their activity. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes .
相似化合物的比较
Similar Compounds
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: This compound is similar in structure but has an amino group instead of a nitro group.
2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol: This compound has a chlorophenyl group instead of a nitrophenyl group.
2-(4-(4-Methylphenyl)piperazin-1-yl)ethanol: This compound has a methylphenyl group instead of a nitrophenyl group.
Uniqueness
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications. Additionally, the combination of the piperazine ring and the ethanol moiety enhances the compound’s solubility and bioavailability .
属性
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPWSRYQDRSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377210 | |
| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-38-0 | |
| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)
